2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid
Description
Properties
Molecular Formula |
C28H28ClN3O5 |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C28H28ClN3O5/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36) |
InChI Key |
NYFQDUPIZKZQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitration of m-Toluic Acid and Subsequent Transformations
- Starting from m-methylbenzoic acid (m-toluic acid), nitration with nitric acid (60–75% concentration) yields 2-nitro-3-methylbenzoic acid.
- This nitro compound undergoes catalytic hydrogenation (using a hydrogen atmosphere, solvent, and catalyst) to produce 2-amino-3-methylbenzoic acid.
- Chlorination at the 5-position is then performed using a chlorination reagent (e.g., benzoyl peroxide as initiator) in solvents such as N,N-dimethylformamide or sulfolane at 90–110 °C for 1–2 hours, affording 2-amino-3-methyl-5-chlorobenzoic acid with yields between 63.0–68.4% and purity of 99.0–99.5%.
Direct Nitration and Reduction of Ortho-Chlorobenzoic Acid
- Ortho-chlorobenzoic acid can be nitrated at low temperature (around 5 °C or below) using a nitrating acid mixture (e.g., nitric acid and sulfuric acid or potassium nitrate in sulfuric acid) to form 2-chloro-5-nitrobenzoic acid.
- Subsequent reduction of the nitro group to an amine yields 2-chloro-5-aminobenzoic acid.
- Isolation is optimized by controlling pH (2.8 to 3.2) during workup to maximize purity and yield (~70%).
Chlorination of Methyl Anthranilate and Ammonolysis
- Starting from methyl anthranilate, chlorination at the 5-position is achieved using sodium hypochlorite and glacial acetic acid at temperatures below -5 °C, producing methyl 2-amino-5-chlorobenzoate.
- Ammonolysis of this ester in an autoclave with aqueous ammonia at 100–150 °C and 2–4 MPa pressure for 12 hours yields 2-amino-5-chlorobenzamide with high yield (~90%) and purity.
Preparation of the Piperazine-Containing Side Chain
The side chain containing the 4-benzhydrylpiperazin-1-yl moiety linked via an oxoethoxyacetyl group is typically synthesized separately:
- The benzhydryl piperazine is prepared by alkylation of piperazine with benzhydryl halides or via reductive amination.
- The 2-oxoethoxyacetyl fragment is introduced by acylation reactions using suitable activated esters or acid chlorides.
- These fragments are coupled through amide bond formation, often employing coupling reagents such as carbodiimides or activated esters under controlled conditions to avoid side reactions.
Final Coupling to Form the Target Compound
- The 2-amino-5-chlorobenzoic acid derivative is coupled with the prepared side chain containing the 4-benzhydrylpiperazinyl moiety via amide bond formation.
- This step generally involves activation of the carboxylic acid (e.g., as an acid chloride or using carbodiimide coupling agents) followed by reaction with the amine group on the side chain.
- The ester linkage (oxoethoxyacetyl) is introduced either before or after coupling depending on the synthetic route.
- Purification is conducted by crystallization or chromatography to obtain the final compound with high purity.
Summary of Key Reaction Conditions and Yields
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | m-Toluic acid | HNO3 (60–75%), nitration | 2-nitro-3-methylbenzoic acid | — | Control of acid concentration critical |
| Hydrogenation reduction | 2-nitro-3-methylbenzoic acid | H2 atmosphere, catalyst, solvent | 2-amino-3-methylbenzoic acid | — | Efficient reduction step |
| Chlorination | 2-amino-3-methylbenzoic acid | Chlorination reagent, benzoyl peroxide, DMF, 90–110 °C | 2-amino-3-methyl-5-chlorobenzoic acid | 63.0–68.4 | High purity (99.0–99.5%) |
| Nitration (alternative) | Ortho-chlorobenzoic acid | HNO3/H2SO4 or KNO3/H2SO4, <5 °C | 2-chloro-5-nitrobenzoic acid | — | Low temperature minimizes side products |
| Reduction | 2-chloro-5-nitrobenzoic acid | Catalytic hydrogenation or chemical reduction | 2-chloro-5-aminobenzoic acid | ~70 | Optimized pH for isolation |
| Chlorination & ammonolysis | Methyl anthranilate | NaOCl, acetic acid, < -5 °C; NH3, 100–150 °C, 2–4 MPa | 2-amino-5-chlorobenzamide | ~90 | High yield, environmentally friendly |
Research Findings and Practical Considerations
- The sequence of nitration, reduction, and chlorination is a reliable route to the chlorinated amino benzoic acid intermediates, with yields and purities suitable for scale-up.
- Chlorination at low temperatures and controlled reagent addition minimizes side reactions and improves selectivity.
- Use of environmentally benign reagents such as sodium hypochlorite for chlorination and aqueous ammonia for ammonolysis offers advantages in safety and waste management.
- Coupling steps require careful control of reaction conditions to maintain the integrity of sensitive functional groups such as esters and amides.
- Purification methods including recrystallization and activated carbon treatment ensure removal of impurities and color bodies.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydrylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzhydrylpiperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of this compound are centered around its role as an inhibitor of human carbonic anhydrases. These enzymes are crucial for various physiological processes, including respiration and acid-base balance. The ability of this compound to selectively inhibit specific isoforms of carbonic anhydrase positions it as a candidate for therapeutic applications in several conditions:
- Cancer Treatment : Inhibition of carbonic anhydrases can alter the tumor microenvironment, potentially enhancing the efficacy of existing cancer therapies.
- Metabolic Disorders : Conditions like obesity and diabetes, where carbonic anhydrase activity is implicated, may benefit from targeted inhibition.
- Neurological Disorders : Research suggests that carbonic anhydrase inhibitors can have neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases.
Structural Modifications and Bioactivity
The unique structure of 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid allows for various modifications that could enhance its therapeutic efficacy or reduce side effects. Interaction studies have shown that structural changes can significantly impact the binding affinity and selectivity towards different carbonic anhydrase isoforms.
Case Studies
Several studies have documented the biological activity of this compound:
- Inhibition Studies : Research has demonstrated that this compound effectively inhibits multiple isoforms of carbonic anhydrase, with varying degrees of potency. This selectivity is crucial for minimizing side effects while maximizing therapeutic outcomes.
- Therapeutic Efficacy : In preclinical models, the compound has shown promise in reducing tumor growth when used in conjunction with standard chemotherapy agents. This synergistic effect underscores its potential in cancer therapy.
- Pharmacokinetics : Studies on the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics, suggesting good bioavailability which is essential for clinical applications.
Mechanism of Action
The mechanism of action of 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety is known to interact with enzyme active sites, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Properties :
- Physical Form : White to beige powder.
- Solubility : Soluble in DMSO (10 mg/mL) .
- Storage : Stable at 2–8°C under desiccated conditions .
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its chlorobenzoic acid backbone and piperazine-based substituent . Below is a comparative analysis with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Structural Differentiation
Backbone Complexity :
- TM 5275 integrates a chlorobenzoic acid core with a multi-substituted piperazine group, distinguishing it from simpler halogenated benzoates (e.g., sodium 2-chloro-5-fluorobenzoate).
- Compared to 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid , TM 5275 lacks the fluorenyl group but includes a bulky benzhydryl moiety, which may enhance lipophilicity and receptor binding.
Functional Group Variations :
- The oxoethoxy-acetamido linker in TM 5275 is absent in simpler analogs like sodium 2-chloro-5-fluorobenzoate. This linker likely influences pharmacokinetic properties (e.g., metabolic stability).
- Piperazine derivatives in Clarke’s Analysis feature ethoxy or methylpiperazine groups instead of benzhydryl substituents, resulting in lower molecular weights and altered steric effects.
Salt Forms :
- TM 5275 is commonly used as a sodium salt for enhanced solubility, whereas the free acid form (C28H27ClN3O5) is less soluble in aqueous media .
Biological Activity
The compound 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid , also known as TM5275, has emerged as a significant entity in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of TM5275, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
TM5275 is characterized by its complex structure, which includes a benzhydrylpiperazine moiety and a chlorobenzoic acid framework. Its molecular formula is , and it is available in sodium salt form, enhancing its solubility and bioavailability in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C28H29ClN3NaO5 |
| Molar Mass | 546 g/mol |
| Solubility | DMSO: ≥100 mg/mL |
| Appearance | White to beige powder |
| Storage Conditions | 2-8°C |
Inhibition of Carbonic Anhydrases
TM5275 exhibits significant inhibitory activity against human carbonic anhydrase (CA) enzymes, which are crucial in regulating physiological processes such as respiration and acid-base balance. The benzhydrylpiperazine moiety contributes to the selective inhibition of specific isoforms of CA, positioning TM5275 as a potential therapeutic agent for conditions like cancer where CA activity is dysregulated .
The mechanism by which TM5275 inhibits carbonic anhydrases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Studies utilizing molecular docking techniques have shown that TM5275 selectively binds to various CA isoforms, indicating potential for targeted therapy .
Antithrombotic Effects
TM5275 has demonstrated promising antithrombotic properties. In rat models, administration of TM5275 resulted in significantly lower blood clot weights compared to control groups. The compound's efficacy in inhibiting thrombus formation suggests its potential application in treating thromboembolic disorders .
Anticancer Activity
Table 2: Summary of Biological Activities
Study 1: Antithrombotic Efficacy
In a study involving rat thrombosis models, TM5275 was administered at doses of 10 mg/kg and 50 mg/kg. Results showed a marked decrease in blood clot weights (60.9 mg and 56.8 mg respectively) compared to vehicle-treated rats (72.5 mg). This study highlights TM5275's potential as an effective antithrombotic agent .
Study 2: Cancer Cell Proliferation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
